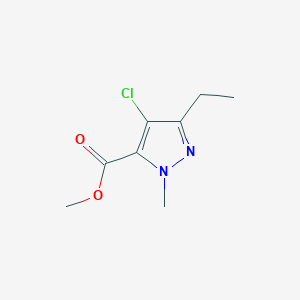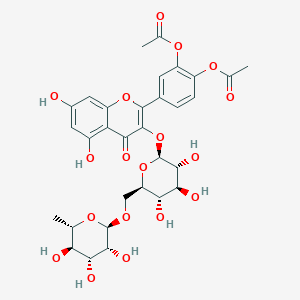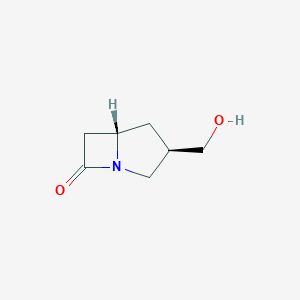
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that has been widely used in scientific research for its various applications. It is a white crystalline powder with a molecular weight of 241.7 g/mol and a melting point of 78-80°C.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to work by inhibiting the growth and proliferation of microorganisms and by modulating the immune response. It has been reported to inhibit the activity of certain enzymes and to interfere with the synthesis of nucleic acids.
Biochemische Und Physiologische Effekte
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has been reported to exhibit several biochemical and physiological effects, including the inhibition of protein synthesis, the inhibition of DNA replication, and the modulation of the immune response. It has also been reported to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has several advantages for lab experiments, including its stability and ease of synthesis. It has also been reported to exhibit a broad spectrum of activity against various microorganisms, making it a useful tool for the study of microbial growth and proliferation. However, it is important to note that Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a toxic compound and should be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. One area of research could focus on the development of new drugs based on the structure of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Another area of research could focus on the mechanism of action of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate and the identification of its molecular targets. Additionally, the study of the biochemical and physiological effects of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate could lead to a better understanding of its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methanol and triethylamine to yield the desired product. This synthesis method has been reported in several research articles and is considered a reliable and efficient method for the preparation of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has been used in several scientific research applications, including the development of new drugs and the study of various biological processes. It has been reported to exhibit antifungal, antibacterial, and anti-inflammatory properties and has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4-5-6(9)7(8(12)13-3)11(2)10-5/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGLWSDPUXKEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564093 |
Source


|
| Record name | Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
128537-31-5 |
Source


|
| Record name | Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)